
Avenaciolide
描述
Avenaciolide 是一种由曲霉菌产生的天然有机化合物。 它是一种具有显着抗真菌、抗菌和抗分枝杆菌特性的双-γ-内酯 。 This compound 由于其诱导恶性细胞凋亡的能力,已被研究用于其潜在的治疗应用,特别是在癌症治疗中 .
科学研究应用
Avenaciolide 具有广泛的科学研究应用:
化学: 用作研究内酯化学和合成的模型化合物。
生物学: 研究其抗真菌、抗菌和抗分枝杆菌特性.
作用机制
Avenaciolide 主要通过抑制线粒体中的谷氨酸转运来发挥作用。它干扰二磷酸腺苷刺激谷氨酸氧化速率的能力,导致线粒体功能障碍和活性氧物质的产生。 这导致恶性细胞凋亡 .
类似化合物:
衣康酸衍生物: 这些化合物与 this compound 一样,具有抗菌和抗炎活性.
异this compound: 一种具有相似生物活性的密切相关化合物.
独特性: this compound 由于其对谷氨酸转运的特异性抑制和其强大的抗癌特性而具有独特性。 它通过线粒体功能障碍诱导凋亡的能力使其区别于其他类似化合物 .
生化分析
Biochemical Properties
Avenaciolide is known to interact with certain biomolecules, particularly in the context of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this transport process . This interaction with glutamate transport suggests that this compound may play a role in biochemical reactions involving glutamate metabolism.
Cellular Effects
This compound has demonstrated significant effects on various types of cells. For instance, it has been found to induce apoptosis in human malignant meningioma cells . This effect was mediated by the production of reactive oxygen species (ROS), potentially caused by mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is a specific inhibitor of glutamate transport in rat liver mitochondria, interfering with the ability of ADP to stimulate the rate of glutamate oxidation . Furthermore, it has been suggested that this compound may act as an atypical ionophore .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its impact on cellular function over time can be inferred from its known biochemical properties and cellular effects. For example, its ability to induce apoptosis in malignant meningioma cells suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this process, suggesting that it may have effects on metabolic flux or metabolite levels related to glutamate metabolism.
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are currently limited, its known biochemical properties suggest that it may interact with certain transporters or binding proteins. For example, its role as an inhibitor of glutamate transport indicates that it may interact with glutamate transporters .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its known effects on mitochondrial function, it is plausible that it may localize to mitochondria within cells .
准备方法
合成路线和反应条件: (±)-Avenaciolide 的全合成涉及几个步骤。 一种方法包括 γ-取代 α-溴丁烯内酯与甲基或茴香基丙二酸单酰胺钠盐反应,生成甲氧羰基- 或茴香氧羰基双-γ-内酯 。 另一种方法涉及 α-甲酰基辛酸酯与 2,5-二氢-3-苯硫基-4-乙烯基呋喃-2-酮的环化反应,然后进行脱水、氧化和重排 .
工业生产方法: Avenaciolide 的工业生产可以通过使用曲霉菌进行发酵工艺来实现。 发酵液经生物测定引导的分级分离,以分离 this compound 作为生物活性成分 .
化学反应分析
反应类型: Avenaciolide 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成不同的衍生物。
还原: 还原反应可以改变内酯环。
取代: 取代反应可以在分子中引入不同的官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 使用卤素和烷基化剂等试剂。
相似化合物的比较
Itaconic Acid Derivatives: These compounds, like avenaciolide, possess antimicrobial and anti-inflammatory activities.
Isothis compound: A closely related compound with similar biological activities.
Uniqueness: this compound is unique due to its specific inhibition of glutamate transport and its potent anti-cancer properties. Its ability to induce apoptosis through mitochondrial dysfunction sets it apart from other similar compounds .
属性
IUPAC Name |
3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQYRQXFPSWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942302 | |
| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26057-70-5, 20223-76-1 | |
| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenaciolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does avenaciolide exert its antifungal activity?
A1: this compound targets MurA, an enzyme essential for peptidoglycan biosynthesis in bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. By inhibiting MurA, this compound disrupts bacterial cell wall formation, leading to cell death.
Q2: What is the role of reactive oxygen species (ROS) in this compound's anti-cancer activity?
A2: this compound induces apoptosis in human malignant meningioma cells through ROS production []. This ROS generation is likely linked to mitochondrial dysfunction caused by this compound.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H26O4, and its molecular weight is 282.37 g/mol.
Q4: Are there any notable spectroscopic characteristics of this compound?
A4: Yes, this compound exhibits distinctive features in its 13C NMR spectrum, revealing its biosynthetic origin from 3-oxododecanoic acid and succinic acid []. Additionally, it displays unusual allylic coupling constants in its 1H NMR spectrum [].
Q5: Is there information available on the stability of this compound under various conditions?
A5: While specific stability data is limited in the provided literature, the synthesis of various this compound analogs with halogenated aromatic substituents suggests potential for modifying its stability and activity [].
Q6: Does this compound possess any known catalytic properties?
A6: The provided literature focuses primarily on this compound's biological activity. There is no mention of catalytic properties or applications.
Q7: Have computational methods been employed to study this compound?
A7: Yes, molecular simulations have been used to investigate the interaction between this compound and its target, MurA. These studies revealed that this compound competitively inhibits MurA by interfering with the formation of a tetrahedral intermediate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
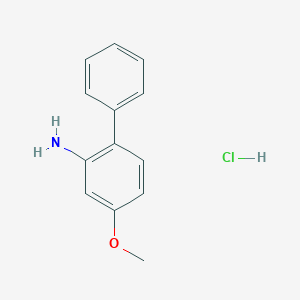


![tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate](/img/structure/B20266.png)
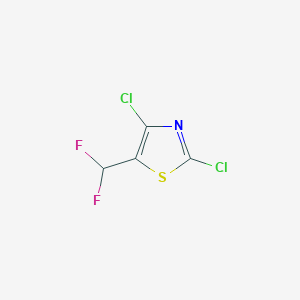
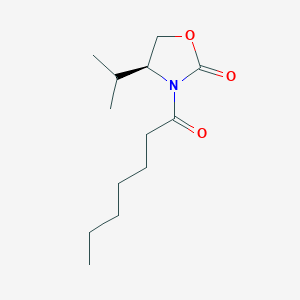
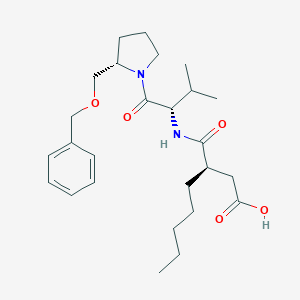

![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
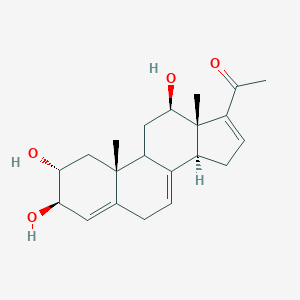
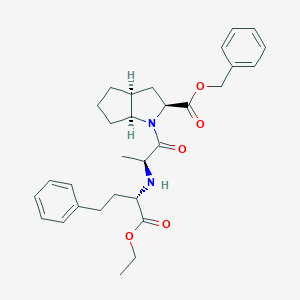
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
